molecular formula C6H7BFNO2 B2404043 (5-Fluoro-6-methylpyridin-3-YL)boronic acid CAS No. 1858215-94-7

(5-Fluoro-6-methylpyridin-3-YL)boronic acid

Cat. No.: B2404043
CAS No.: 1858215-94-7
M. Wt: 154.94
InChI Key: RLFWFKJSNCHEJS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to be involved in a variety of chemical reactions, most notably the suzuki-miyaura cross-coupling . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .

Mode of Action

In the context of the Suzuki-Miyaura cross-coupling reaction, (5-Fluoro-6-methylpyridin-3-YL)boronic acid would act as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium complex, followed by reductive elimination to form the new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The primary result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters, which are related compounds, is known to be dependent on the pH of the environment . At physiological pH, the rate of hydrolysis is considerably accelerated . Therefore, the action, efficacy, and stability of this compound could potentially be influenced by factors such as pH, temperature, and the presence of other chemical species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-6-methylpyridin-3-yl)boronic acid typically involves the hydroboration of the corresponding pyridine derivative. Hydroboration is a common method for preparing organoborane reagents, where a B-H bond is added across an alkene or alkyne . This process is generally rapid and allows for the exploration of organoborane chemistry .

Industrial Production Methods

Industrial production methods for boronic acids, including this compound, often involve large-scale hydroboration reactions followed by purification steps to isolate the desired product. The use of acoustic dispensing technology has also been explored to accelerate the synthesis and miniaturize reaction scouting, allowing access to large libraries of boronic acid derivatives .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoro-6-methylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and in the development of new pharmaceuticals .

Properties

IUPAC Name

(5-fluoro-6-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFWFKJSNCHEJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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